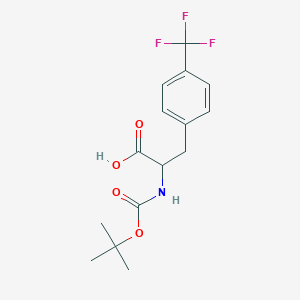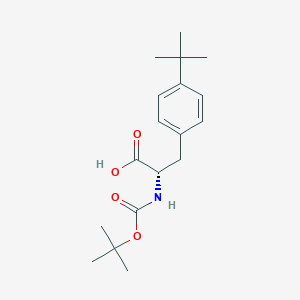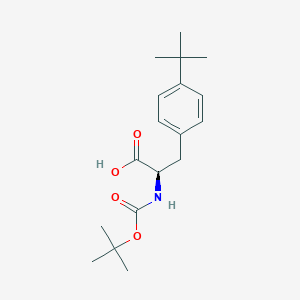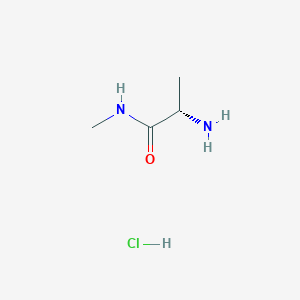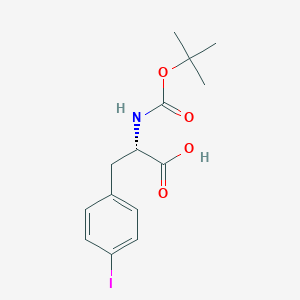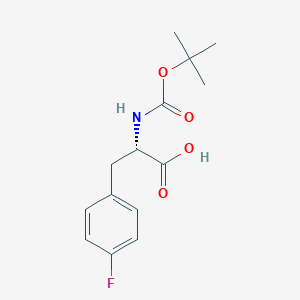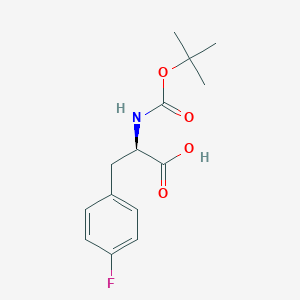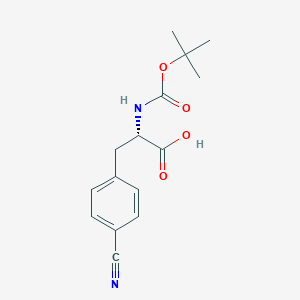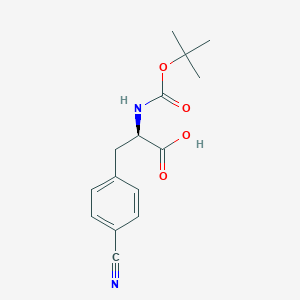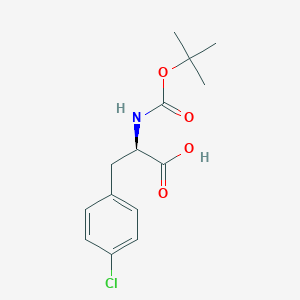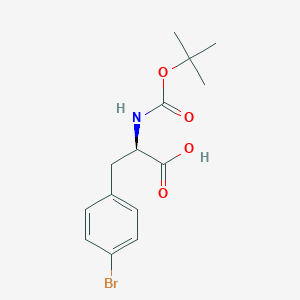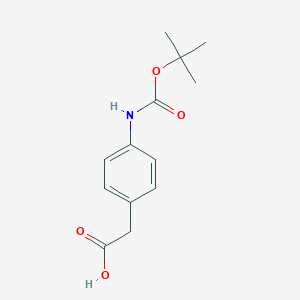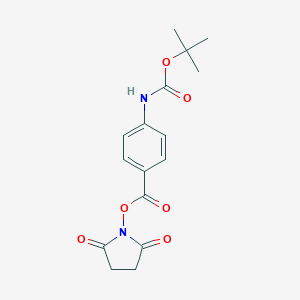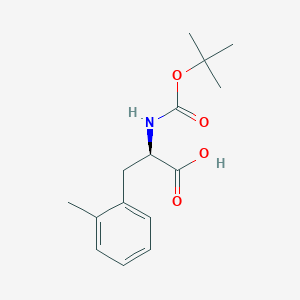
Boc-2-metil-D-fenilalanina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-2-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins. The presence of the Boc group helps in protecting the amino group during chemical reactions, preventing unwanted side reactions.
Aplicaciones Científicas De Investigación
Boc-2-methyl-D-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and in the study of peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins for research purposes.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials for various industrial applications
Mecanismo De Acción
Mode of Action
The mode of action of Boc-2-methyl-D-phenylalanine involves its interaction with its targets, leading to various biochemical changes. The compound’s Boc group rotates rapidly, even at low temperatures, allowing high yields of lithiation at the benzylic position . The organolithium is configurationally stable at low temperature .
Biochemical Pathways
It’s known that the compound is involved in the process of asymmetric deprotonation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-methyl-D-phenylalanine typically involves the protection of the amino group of 2-methyl-D-phenylalanine with a Boc group. The process generally follows these steps:
Starting Material: 2-methyl-D-phenylalanine.
Reagent: Di-tert-butyl dicarbonate (Boc2O).
Base: Sodium hydroxide or triethylamine.
Solvent: Tetrahydrofuran or dichloromethane.
The reaction is carried out by dissolving 2-methyl-D-phenylalanine in the solvent, followed by the addition of the base and Boc2O. The mixture is stirred at room temperature until the reaction is complete. The product is then purified by crystallization or chromatography .
Industrial Production Methods: Industrial production of Boc-2-methyl-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: Boc-2-methyl-D-phenylalanine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: Introduction of different functional groups at the phenyl or methyl positions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Deprotected Amino Acid: 2-methyl-D-phenylalanine.
Peptides: Various peptides formed by coupling with other amino acids.
Substituted Derivatives: Compounds with different functional groups introduced at specific positions.
Comparación Con Compuestos Similares
Boc-2-methyl-L-phenylalanine: The L-enantiomer of Boc-2-methyl-D-phenylalanine.
Boc-2-methoxy-D-phenylalanine: A derivative with a methoxy group at the phenyl position.
Boc-2-methyl-D-tryptophan: A similar compound with a tryptophan backbone.
Uniqueness: Boc-2-methyl-D-phenylalanine is unique due to its specific stereochemistry (D-enantiomer) and the presence of a methyl group at the phenyl position. This configuration imparts distinct chemical and biological properties, making it valuable in the synthesis of specific peptides and proteins .
Propiedades
IUPAC Name |
(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOCPOJLMLJAR-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427279 |
Source


|
| Record name | Boc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80102-29-0 |
Source


|
| Record name | Boc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

